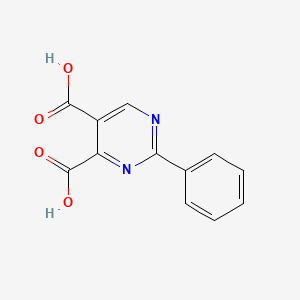
His-Ser-Glu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
His-Ser-Glu is a tripeptide composed of the amino acids histidine, serine, and glutamic acid. This compound is part of the catalytic triad found in many enzymes, playing a crucial role in various biochemical processes. The presence of histidine, serine, and glutamic acid in a specific sequence allows this tripeptide to participate in catalytic activities, making it a significant subject of study in biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of His-Ser-Glu can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting group on the amino group of the newly added amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but offer higher efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide to ensure its purity and quality.
化学反応の分析
Types of Reactions
His-Ser-Glu can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The histidine residue can participate in reduction reactions, altering its imidazole ring.
Substitution: The glutamic acid residue can undergo substitution reactions, where its carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while substitution reactions involving glutamic acid can produce various substituted glutamic acid derivatives.
科学的研究の応用
His-Ser-Glu has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide chemistry and enzyme catalysis.
Biology: Plays a role in understanding protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including enzyme replacement therapies and drug design.
Industry: Utilized in the development of biocatalysts and industrial enzymes for various applications, such as pharmaceuticals and biotechnology.
作用機序
The mechanism of action of His-Ser-Glu involves its role as part of the catalytic triad in enzymes. The histidine residue acts as a base, the serine residue serves as a nucleophile, and the glutamic acid residue stabilizes the transition state. This triad facilitates the cleavage of peptide bonds in substrates, making it essential for the catalytic activity of many proteases and hydrolases.
類似化合物との比較
Similar Compounds
Asp-His-Ser: Another catalytic triad found in serine proteases.
Glu-His-Cys: Found in cysteine proteases, where cysteine replaces serine as the nucleophile.
Uniqueness
His-Ser-Glu is unique due to its specific sequence and the roles of its constituent amino acids in catalysis. The presence of glutamic acid instead of aspartic acid or cysteine provides distinct chemical properties and reactivity, making it a valuable compound for studying enzyme mechanisms and designing novel catalysts.
特性
分子式 |
C14H21N5O7 |
|---|---|
分子量 |
371.35 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H21N5O7/c15-8(3-7-4-16-6-17-7)12(23)19-10(5-20)13(24)18-9(14(25)26)1-2-11(21)22/h4,6,8-10,20H,1-3,5,15H2,(H,16,17)(H,18,24)(H,19,23)(H,21,22)(H,25,26)/t8-,9-,10-/m0/s1 |
InChIキー |
JMSONHOUHFDOJH-GUBZILKMSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)
![2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide](/img/structure/B12926269.png)

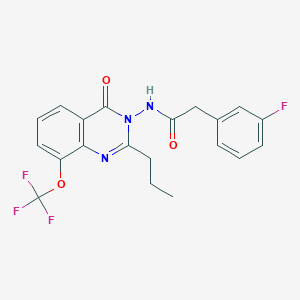
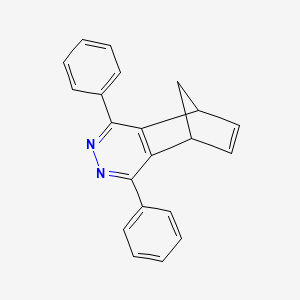
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)


![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
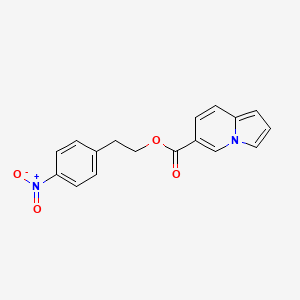
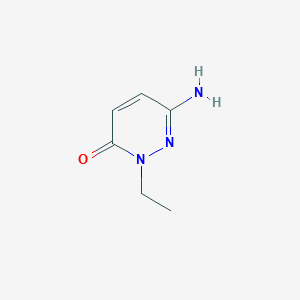
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
